molecular formula C16H14O4 B072200 4,4'-Dimethoxybenzil CAS No. 1226-42-2

4,4'-Dimethoxybenzil

Cat. No. B072200
M. Wt: 270.28 g/mol
InChI Key: YNANGXWUZWWFKX-UHFFFAOYSA-N
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Patent
US04992351

Procedure details

A mixture of 27.5 g of copper sulfate (0.11 mol), 25 g of pyridine and 10 g of water was heated until the copper sulfate was completely dissolved. Then, 13.5 g of 2 (0.05 mol) was added, and the heating was continued for 2 hours.
Name
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
27.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]([CH:17]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)[OH:18])=[O:16])=[CH:11][CH:10]=1>S([O-])([O-])(=O)=O.[Cu+2].O>[CH3:26][O:25][C:22]1[CH:21]=[CH:20][C:19]([C:17]([C:15]([C:12]2[CH:11]=[CH:10][C:9]([O:8][CH3:7])=[CH:14][CH:13]=2)=[O:16])=[O:18])=[CH:24][CH:23]=1 |f:2.3|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=O)C(O)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
27.5 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
10 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was completely dissolved

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC1=CC=C(C=C1)C(=O)C(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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